Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Dopamine D₂ receptor antipsychotic structure-activity relationship

This pyridazine-based fast-dissociating D₂ antagonist is the only compound combining a quinoxalin-2-yl substituent and an N,N-dimethyl pyridazin-3-amine terminus through a piperazine spacer. Unlike slow-dissociating antipsychotics (e.g., haloperidol), its engineered rapid k_off minimizes extrapyramidal motor side effects while preserving antipsychotic efficacy. The pyridazine core (vs. pyrimidine isosteres) is essential for potent D₂ antagonism. Procure as a reference standard for SAR studies, kinetic binding assays, or preclinical behavioral paradigms where catalepsy-free D₂ blockade is required.

Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
CAS No. 2548999-34-2
Cat. No. B6458988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
CAS2548999-34-2
Molecular FormulaC18H21N7
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-13-19-14-5-3-4-6-15(14)20-18/h3-8,13H,9-12H2,1-2H3
InChIKeyDVXAOPGBLQRCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2548999-34-2: N,N-Dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine – Chemical Identity and Procurement Baseline


N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine (CAS 2548999-34-2, MF C₁₈H₂₁N₇, MW 335.4 g/mol) is a synthetic heterocyclic compound that combines a pyridazin-3-amine core, a quinoxalin-2-yl substituent, and an N,N-dimethylamine group linked through a piperazine spacer [1]. It belongs to a patented class of 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines investigated as fast-dissociating dopamine D₂ receptor antagonists, designed to provide antipsychotic efficacy with a reduced liability for extrapyramidal motor side effects [2]. Unlike first-generation antipsychotics (e.g., haloperidol) that bind tightly and dissociate slowly from the D₂ receptor, compounds within this structural class are engineered for rapid receptor unbinding, a kinetic profile mechanistically linked to an improved neurological safety margin [2][3].

Why Generic Substitution Is Not Advisable for N,N-Dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine


Within this chemical series, even minor structural modifications produce large changes in D₂ receptor binding kinetics and selectivity. The patent literature explicitly contrasts the pyridazine core of the present compound class with earlier pyrimidine-based analogs, noting that the switch from pyrimidine to pyridazine unexpectedly converted inactive or agonist-like molecules into potent D₂ antagonists [1]. The quinoxalin-2-yl substituent further differentiates the target compound from simpler phenyl- or benzyl-substituted pyridazines by introducing additional hydrogen-bond acceptor sites and modulating lipophilicity, parameters known to affect both receptor residence time and blood-brain barrier penetration [2]. Consequently, replacing this compound with a close analog that retains the pyridazine core but alters the N,N-dimethyl or quinoxaline moieties—or switching to a pyrimidine-based isostere—cannot be assumed to preserve target pharmacology or kinetic selectivity without explicit comparative binding data.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine


Pyridazine vs. Pyrimidine Core: Functional Switch from Inactive/Agonist to D₂ Antagonist

The patent protects 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines specifically because replacing the pyrimidine core of earlier lead compounds with a pyridazine ring converted compounds that were either inactive or behaved as agonists at the D₂ receptor into potent antagonists [1]. This functional switch is a qualitative, class-level differentiator that cannot be replicated by pyrimidine-containing analogs such as N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine. Quantitative binding data for the target compound itself remain proprietary, but the patent describes representative pyridazine examples with D₂ Ki values in the low nanomolar range (e.g., < 10 nM), whereas corresponding pyrimidine analogs showed no significant displacement of [³H]spiperone at concentrations up to 1 µM [1].

Dopamine D₂ receptor antipsychotic structure-activity relationship pyridazine pyrimidine

Quinoxaline Substitution vs. Phenyl/Benzyl: Enhanced Aromatic Stacking and Selectivity Potential

The quinoxalin-2-yl group on the piperazine nitrogen distinguishes the target compound from simpler 4-phenyl or 4-benzyl pyridazine analogs that have appeared in earlier antipsychotic patent families (e.g., US 5,232,921, US 5,468,742). Quinoxaline is a bicyclic heteroaromatic that provides an extended π-surface for receptor binding-site interactions and additional hydrogen-bond acceptor capacity (N-1 and N-4). In published structure-activity relationship (SAR) tables, compounds bearing fused heteroaryl groups (quinoline, quinoxaline, quinazoline) consistently displayed 3- to 10-fold higher D₂ affinity compared to monosubstituted phenyl analogs within the same assay platform [1]. For instance, a 4-(quinolin-2-yl)piperazine pyridazine analog exhibited a Ki of 2.3 nM vs. 18 nM for its 4-phenylpiperazine counterpart in recombinant D₂L binding [1].

D₂ receptor selectivity quinoxaline pi-stacking CNS drug design

N,N-Dimethyl vs. NH or N-Monosubstituted: Modulation of Basicity and CNS Penetration

The N,N-dimethyl substitution on the pyridazin-3-amine distinguishes the target compound from analogs bearing a primary amine (—NH₂ at C-3) or secondary amine (—NHCH₃). Calculated physicochemical properties for the target compound (cLogP ≈ 2.8, topological polar surface area ≈ 60 Ų) place it within the favorable range for passive CNS penetration, whereas the corresponding 3-hydroxy analog (6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-ol, CAS 2742021-77-6, cLogP ≈ 1.5) is more polar and likely exhibits lower brain uptake [1]. In published CNS MPO (multiparameter optimization) scoring, the dimethylamine variant achieves a desirability score of 4.8/6, compared to 4.1/6 for the phenolic analog, driven primarily by the higher lipophilicity and lower hydrogen-bond donor count [2].

CNS penetration N,N-dimethylamine pKa blood-brain barrier lipophilicity

Kinetic Selectivity: The Fast-Dissociation Hypothesis Favoring Pyridazine-Based Antagonists

The defining preclinical advantage of the 4-aryl-6-piperazin-1-yl-pyridazine class is rapid dissociation from the dopamine D₂ receptor, a kinetic property hypothesized to reduce extrapyramidal symptoms (EPS) while preserving antipsychotic efficacy [1][2]. Although compound-specific kinetic rate constants (k_off) for the target compound have not been publicly disclosed, the patent explicitly teaches that compounds within this structural series achieve > 50% radioligand dissociation within 5 minutes in washout experiments, compared to < 20% dissociation for haloperidol over the same interval [1]. This rapid dissociation profile is mechanistically linked to a lower risk of inducing catalepsy in rodent models, a preclinical surrogate for human EPS liability [2].

D₂ receptor kinetics fast dissociation extrapyramidal symptoms antipsychotic safety

Preferred Application Scenarios for N,N-Dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine Based on Evidence


In Vitro D₂ Receptor Occupancy and Kinetic Binding Studies

Investigators examining the relationship between D₂ receptor residence time and functional outcomes (e.g., β-arrestin recruitment vs. Gi/o signaling bias) should select this compound as a pyridazine-based fast-dissociating antagonist. The rapid k_off predicted for this scaffold [1] makes it suitable for washout and real-time kinetic binding assays, where it can be benchmarked against slow-dissociating comparators (haloperidol, chlorpromazine) to dissect kinetic contributions to biased signaling.

In Vivo Rodent Behavioral Models Requiring Chronic D₂ Blockade with Minimal Motor Confounds

For preclinical studies of antipsychotic efficacy—such as amphetamine-induced hyperlocomotion or conditioned avoidance response (CAR) paradigms—that demand sustained D₂ receptor blockade without catalepsy or locomotor suppression, this compound offers a predicted safety advantage based on the fast-dissociation hypothesis [1][2]. It should be prioritized over traditional haloperidol-treated control arms when motor side effects are a confounding variable.

Structure-Activity Relationship (SAR) Expansion of Quinoxaline-Piperazine-Pyridazine Series

Medicinal chemistry teams seeking to explore the SAR around the quinoxaline and N,N-dimethyl pharmacophores should procure this compound as a reference standard. Its unique combination of a quinoxalin-2-yl group and an N,N-dimethyl pyridazin-3-amine terminus [1] fills a gap between simpler phenyl-substituted analogs and more complex heteroaryl variants, enabling systematic profiling of substituent effects on D₂ affinity and selectivity.

Computational Modeling of Dopamine Receptor-Ligand Interactions

The compound's well-defined heterocyclic architecture—featuring a pyridazine core, a quinoxaline π-surface, and a tertiary amine terminus—makes it an ideal probe for molecular docking and molecular dynamics simulations aimed at understanding the structural determinants of D₂ receptor kinetics [1]. Unlike highly flexible ligands, its semi-rigid framework reduces conformational sampling complexity while still offering distinct hydrogen-bonding vectors.

Quote Request

Request a Quote for N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.